(4-Amino-6-iodopyridin-2-YL)acetic acid
Description
(4-Amino-6-iodopyridin-2-YL)acetic acid is a pyridine derivative featuring an amino group at position 4, an iodine atom at position 6, and an acetic acid moiety at position 2. Its structure combines aromatic, electron-donating (amino), and electron-withdrawing (iodo) groups, which influence its chemical reactivity, solubility, and coordination properties.
Properties
Molecular Formula |
C7H7IN2O2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-(4-amino-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7IN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
ONKVKMLIDXHRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of reagents such as iodine, acetic anhydride, and ammonia under controlled temperatures and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Deiodinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Amino-6-iodopyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (4-Amino-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues and their substituents are compared below:
Key Comparison Points:
The electron-withdrawing cyano group in ’s compound increases acidity, whereas the methoxyphenyl group (electron-donating) may counteract this effect .
Coordination Behavior: The acetic acid group in all compounds can deprotonate to form carboxylate (-COO⁻), enabling metal coordination. In the ASBB study, -COO⁻ formed monodentate coordination with uranium, achieving 97.8% removal efficiency at pH 6.0 . The amino group in the target compound may act as a secondary donor site, facilitating chelate complex formation, a feature absent in halogenated or cyano analogues.
However, its polarizability may enhance van der Waals interactions in adsorption processes . The methoxyphenyl and phenyl groups in ’s compound introduce π-π stacking capabilities, useful in materials science .
Adsorption and Reactivity Insights from Modified Biochar Studies
- Porosity and Surface Area : Acetic acid modification of biochar increased surface area (BET) by expanding pores, enhancing uranium adsorption. Similarly, the target compound’s iodine atom may influence crystallinity or packing in solid-state applications .
- Functional Group Synergy : The coexistence of -COOH and -NH₂ in the target compound could mimic ASBB’s dual functional sites (-COO⁻ and hydroxyl groups), improving adsorption kinetics and capacity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
